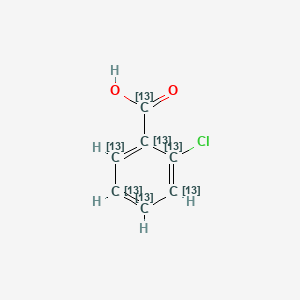![molecular formula C24H30O7 B12412598 (7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B12412598.png)
(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole is a complex organic molecule characterized by its unique structure and stereochemistry
准备方法
合成路线和反应条件
合成(7S,8S,9R)-9-(3,4-二甲氧基苯基)-4-甲氧基-7,8-双(三氘甲氧基甲基)-6,7,8,9-四氢苯并[g][1,3]苯并二氧杂环戊烯涉及多个步骤,从容易获得的前体开始。关键步骤通常包括:
苯并[g][1,3]苯并二氧杂环戊烯核的形成: 可以通过一系列环化反应实现,涉及适当的酚类和醛类前体。
甲氧基的引入: 甲氧基通过使用诸如碘甲烷 (CH3I) 等试剂在诸如碳酸钾 (K2CO3) 等碱的存在下进行甲基化反应来引入。
三氘甲氧基甲基的引入: 此步骤涉及在类似条件下使用三氘甲基碘 (CD3I) 来引入氘化的甲氧基。
工业生产方法
该化合物的工业生产可能涉及优化合成路线以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器来有效控制反应并扩大生产规模。
化学反应分析
反应类型
化合物(7S,8S,9R)-9-(3,4-二甲氧基苯基)-4-甲氧基-7,8-双(三氘甲氧基甲基)-6,7,8,9-四氢苯并[g][1,3]苯并二氧杂环戊烯可以发生各种化学反应,包括:
氧化: 甲氧基可以使用诸如高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等氧化剂氧化以形成相应的醛或羧酸。
还原: 该化合物可以使用诸如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂还原以形成相应的醇。
取代: 甲氧基可以使用诸如氢化钠 (NaH) 等试剂和适当的亲电试剂通过亲核取代反应取代其他官能团。
常用试剂和条件
氧化: 高锰酸钾 (KMnO4),三氧化铬 (CrO3)
还原: 氢化铝锂 (LiAlH4),硼氢化钠 (NaBH4)
取代: 氢化钠 (NaH),碘甲烷 (CH3I),三氘甲基碘 (CD3I)
主要产物
氧化: 醛,羧酸
还原: 醇
取代: 根据所用亲电试剂的不同,各种取代衍生物
科学研究应用
化学: 它可用作合成更复杂分子的构建单元,并用作研究反应机理的模型化合物。
生物学: 该化合物独特的结构可能使其能够与生物大分子相互作用,使其成为药物发现和开发的潜在候选者。
医学: 可以探索其潜在的生物活性用于治疗应用,例如抗炎或抗癌剂。
工业: 该化合物可用于开发具有特定性能的新材料,例如聚合物或涂料。
作用机理
(7S,8S,9R)-9-(3,4-二甲氧基苯基)-4-甲氧基-7,8-双(三氘甲氧基甲基)-6,7,8,9-四氢苯并[g][1,3]苯并二氧杂环戊烯的作用机理尚不清楚,但据信它涉及与特定分子靶标和途径的相互作用。甲氧基和三氘甲氧基甲基可能通过影响其对靶蛋白或酶的结合亲和力和选择性来调节该化合物的活性。
作用机制
The mechanism of action of (7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The methoxy and trideuteriomethoxymethyl groups may play a role in modulating the compound’s activity by affecting its binding affinity and selectivity for target proteins or enzymes.
相似化合物的比较
类似化合物
3,4-二甲氧基苯乙酸: 一种具有类似甲氧基取代基但缺少苯并[g][1,3]苯并二氧杂环戊烯核的类似化合物。
3,4-二甲氧基苯乙腈: 另一种具有腈基而不是苯并[g][1,3]苯并二氧杂环戊烯核的类似化合物。
3,4-二甲氧基苯乙醇: 一种具有类似甲氧基基团但具有不同核心结构的更简单的化合物。
独特性
(7S,8S,9R)-9-(3,4-二甲氧基苯基)-4-甲氧基-7,8-双(三氘甲氧基甲基)-6,7,8,9-四氢苯并[g][1,3]苯并二氧杂环戊烯的独特性在于其复杂的结构和立体化学,这可能赋予更简单的相关化合物中不存在的独特化学和生物学特性。
属性
分子式 |
C24H30O7 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC 名称 |
(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole |
InChI |
InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20(29-5)23-24(31-13-30-23)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m1/s1/i1D3,2D3 |
InChI 键 |
LBJCUHLNHSKZBW-LYZBYZGUSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC[C@H]1CC2=CC(=C3C(=C2[C@H]([C@@H]1COC([2H])([2H])[2H])C4=CC(=C(C=C4)OC)OC)OCO3)OC |
规范 SMILES |
COCC1CC2=CC(=C3C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



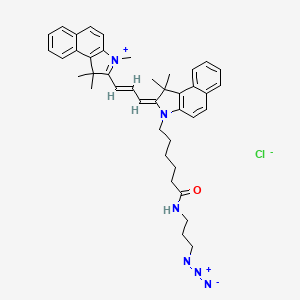
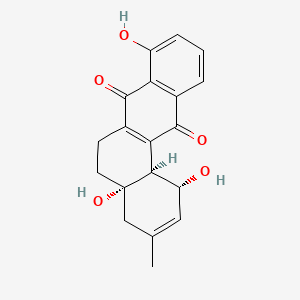
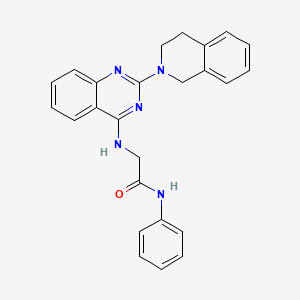


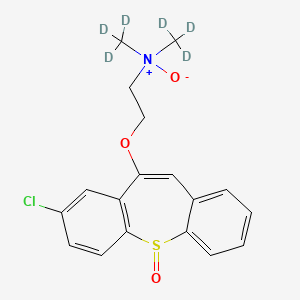



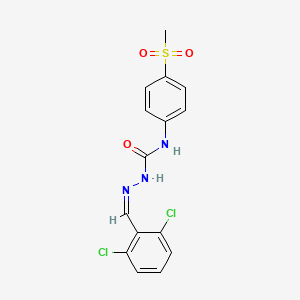
![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
![6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)
